N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide
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Overview
Description
N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a hydroxy group, and an iodine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-hydroxy-5-iodobenzoic acid.
Amide Formation: The 4-fluoroaniline is reacted with 2-hydroxy-5-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a methylene group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the hydroxy group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted benzamides can be formed.
Oxidation Products: The oxidation of the hydroxy group yields a ketone or aldehyde derivative.
Reduction Products: The reduction of the hydroxy group results in a methylene derivative.
Scientific Research Applications
N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-Fluorophenyl)methylidene-biphenyl-4-carbohydrazide
Uniqueness
N-(4-Fluorophenyl)-2-hydroxy-5-iodobenzamide is unique due to the presence of both a fluorophenyl group and an iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-hydroxy-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FINO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBXEFXDDUIVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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